

An In-depth Technical Guide to 1-(Cyclohexylmethyl)-2-methoxybenzene

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Compound of Interest

Compound Name: 1-(Cyclohexylmethyl)-2-methoxybenzene

Cat. No.: B12849818

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This guide provides a comprehensive technical overview of **1-(Cyclohexylmethyl)-2-methoxybenzene**, a compound of interest to researchers, scientists, and professionals in drug development and chemical analysis. The information presented herein is curated to provide a foundational understanding of its properties, synthesis, and analytical characterization.

Introduction and Context

1-(Cyclohexylmethyl)-2-methoxybenzene has emerged as a compound of interest due to its structural similarities to known psychoactive substances. It shares a core structural motif with both the analgesic tramadol and the dissociative anesthetic phencyclidine (PCP)[1][2]. This has led to its classification as a novel psychoactive substance (NPS) in some contexts[1].

Understanding the physicochemical properties, synthesis, and analytical profile of this molecule is crucial for its identification and for further pharmacological and toxicological evaluation.

It is important to note a discrepancy in the Chemical Abstracts Service (CAS) number associated with this compound. While the user-provided CAS number is 92300-32-8, the more commonly cited CAS number for the closely related structure, 1-cyclohexyl-2-methoxybenzene, is 2206-48-6[3][4]. This guide will focus on the properties and synthesis of the titled compound,

1-(Cyclohexylmethyl)-2-methoxybenzene, while acknowledging the limited specific data available under the 92300-32-8 CAS number.

Physicochemical Properties

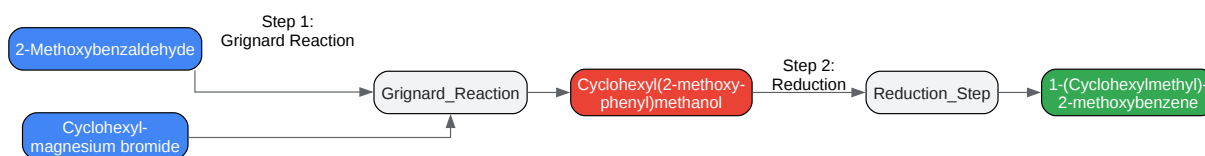
A summary of the key physicochemical properties for the related compound 1-cyclohexyl-2-methoxybenzene (CAS 2206-48-6) is provided below. These values can serve as an estimate for **1-(Cyclohexylmethyl)-2-methoxybenzene**, though slight variations are expected due to the presence of the methylene bridge.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₀ O	Calculated
Molecular Weight	204.31 g/mol	Calculated
Boiling Point	~274.9 °C at 760 mmHg (for 1-cyclohexyl-2-methoxybenzene)	[4]
Density	~0.977 g/cm ³ (for 1-cyclohexyl-2-methoxybenzene)	[4]
Melting Point	27-28 °C (for 1-cyclohexyl-2-methoxybenzene)	[3]
Flash Point	~124.3 °C (for 1-cyclohexyl-2-methoxybenzene)	[4]

Synthesis and Methodologies

The synthesis of **1-(Cyclohexylmethyl)-2-methoxybenzene** can be approached through several established organic chemistry reactions. A plausible and common method would be a Grignard reaction followed by reduction, or a Friedel-Crafts alkylation. Below is a detailed, hypothetical protocol for a two-step synthesis.

Synthesis Workflow



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Caption: A two-step synthesis workflow for **1-(Cyclohexylmethyl)-2-methoxybenzene**.

Step-by-Step Experimental Protocol

Step 1: Grignard Reaction to form Cyclohexyl(2-methoxyphenyl)methanol

- **Preparation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.
- **Grignard Reagent Formation:** Add a small crystal of iodine to activate the magnesium. Slowly add a solution of bromocyclohexane in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, add the remaining bromocyclohexane solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
- **Aldehyde Addition:** Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 2-methoxybenzaldehyde in anhydrous diethyl ether dropwise from the dropping funnel.
- **Quenching:** After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- **Extraction and Purification:** Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate alcohol, cyclohexyl(2-methoxyphenyl)methanol.

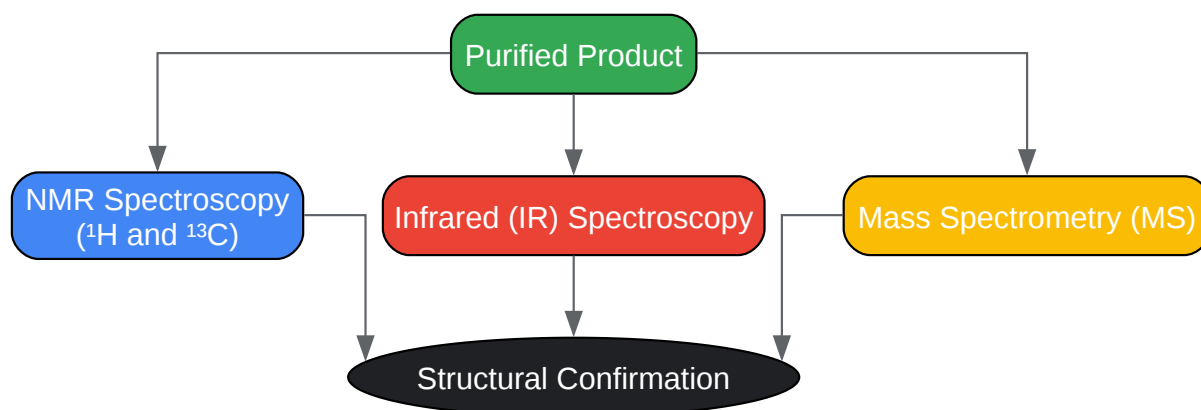
Step 2: Reduction of the Benzylic Alcohol

- **Reaction Setup:** In a round-bottom flask, dissolve the crude cyclohexyl(2-methoxyphenyl)methanol in a suitable solvent such as dichloromethane or acetic acid.
- **Reducing Agent:** Add a reducing agent capable of reducing a benzylic alcohol, such as triethylsilane in the presence of a strong acid like trifluoroacetic acid.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- **Workup and Purification:** Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield **1-(Cyclohexylmethyl)-2-methoxybenzene**.

Analytical Characterization

The structural elucidation of **1-(Cyclohexylmethyl)-2-methoxybenzene** relies on a combination of spectroscopic techniques.

Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic analysis of **1-(Cyclohexylmethyl)-2-methoxybenzene**.

Expected Spectroscopic Data

While specific experimental spectra for **1-(Cyclohexylmethyl)-2-methoxybenzene** are not readily available in the public domain, the expected features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7]

- ^1H NMR:
 - Aromatic Protons: Signals in the range of δ 6.8-7.3 ppm, exhibiting coupling patterns characteristic of a 1,2-disubstituted benzene ring.
 - Methoxy Protons: A singlet around δ 3.8 ppm, corresponding to the $-\text{OCH}_3$ group.
 - Benzylic Protons: A doublet around δ 2.5-2.8 ppm, corresponding to the $-\text{CH}_2-$ group connecting the benzene and cyclohexane rings.
 - Cyclohexyl Protons: A series of broad multiplets in the range of δ 1.0-2.0 ppm.
- ^{13}C NMR:
 - Aromatic Carbons: Signals in the range of δ 110-160 ppm, including the carbon attached to the methoxy group at a lower field.
 - Methoxy Carbon: A signal around δ 55 ppm.
 - Benzylic Carbon: A signal around δ 35-40 ppm.
 - Cyclohexyl Carbons: Signals in the aliphatic region of δ 25-45 ppm.

Infrared (IR) Spectroscopy[8][9]

- C-H stretching (aromatic): Peaks just above 3000 cm^{-1} .
- C-H stretching (aliphatic): Peaks just below 3000 cm^{-1} .

- C=C stretching (aromatic): Peaks in the range of 1450-1600 cm^{-1} .
- C-O stretching (ether): A strong peak around 1240 cm^{-1} .

Mass Spectrometry (MS)[\[6\]](#)[\[8\]](#)

- Molecular Ion Peak (M^+): A peak at $m/z = 204$.
- Fragmentation: A prominent fragment at $m/z = 121$ due to the loss of the cyclohexyl group (C_6H_{11}), corresponding to the 2-methoxybenzyl cation. Another significant fragment at $m/z = 91$ (tropylium ion) is also possible.

Safety and Handling

Given its classification as a novel psychoactive substance and the lack of comprehensive toxicological data, **1-(Cyclohexylmethyl)-2-methoxybenzene** should be handled with caution. Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
- Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

The toxicological properties of this compound have not been fully investigated[\[10\]](#). Therefore, all handling should be performed with the assumption that the substance is potentially hazardous.

Potential Applications and Areas for Further Research

The primary interest in **1-(Cyclohexylmethyl)-2-methoxybenzene** currently stems from its potential psychoactive effects. Further research is needed to fully characterize its

pharmacological profile, including its receptor binding affinities and in vivo effects. Its structural similarity to tramadol suggests potential interactions with the opioid and monoaminergic systems, while its resemblance to PCP indicates possible activity at the NMDA receptor.

Beyond its implications in forensic and toxicological sciences, the chemical scaffold of **1-(Cyclohexylmethyl)-2-methoxybenzene** could serve as a starting point for the design of novel therapeutic agents, provided its biological activity can be harnessed and its toxicological profile is favorable.

Conclusion

1-(Cyclohexylmethyl)-2-methoxybenzene is a compound with significant research interest due to its structural relationship to known psychoactive drugs. This guide has provided a detailed overview of its physicochemical properties, plausible synthetic routes, and expected analytical characteristics. As with any novel compound, further empirical studies are essential to fully elucidate its chemical and biological properties.

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